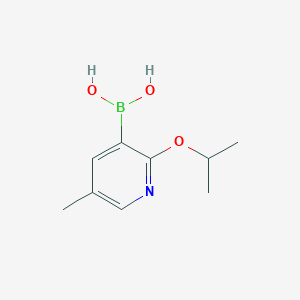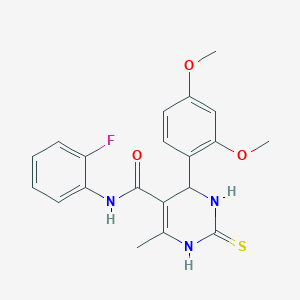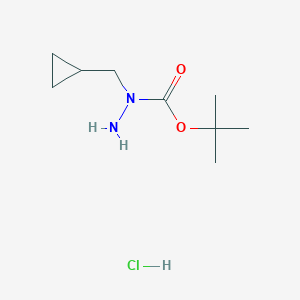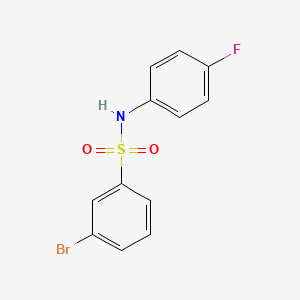
1-(4-fluorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C21H18FN3O4 and its molecular weight is 395.39. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Research
This compound shows promise in the field of antiviral research. Indole derivatives, which share structural similarities with our compound of interest, have been reported to exhibit antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . By exploring the structure-activity relationship, researchers can potentially develop new antiviral agents from this compound.
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of indole derivatives suggest that our compound could be valuable in developing new medications for reducing inflammation and pain . With further research, it could contribute to the synthesis of drugs with lower ulcerogenic indexes compared to existing treatments like indomethacin and celecoxib .
Anticancer Potential
Compounds with a similar molecular framework have been investigated for their anticancer properties. The indole scaffold, in particular, is a common feature in many synthetic drug molecules and has shown high affinity to multiple receptors, which is beneficial in cancer treatment . The compound could be a candidate for creating new anticancer drugs.
Antimicrobial Activity
The structural features of our compound suggest it could be effective in combating microbial infections. Fluorinated pyrazole derivatives, which are structurally related, have demonstrated potent antibacterial and antifungal activities . This indicates that our compound could be used to develop new antimicrobial agents.
Neuropharmacological Research
Given the compound’s structural complexity, it may interact with various neurotransmitter systems. Similar compounds have been used extensively as selective dopamine transporter ligands, influencing dopamine levels in the brain. This suggests potential applications in the treatment of neurological disorders such as Parkinson’s disease and depression.
Drug Design and Development
The presence of fluorine in the compound’s structure can significantly influence its pharmacokinetic properties, such as membrane permeability and metabolic stability . This makes it a valuable candidate for the design and development of new drugs with improved efficacy and reduced side effects.
Agricultural Chemistry
Indole derivatives have been used in the synthesis of herbicides . The compound’s structure could be modified to create new compounds with herbicidal properties, contributing to the development of more effective and environmentally friendly agricultural chemicals.
Enzyme Inhibition Studies
The compound could serve as a scaffold for synthesizing enzyme inhibitors. Indole-based molecules have shown anticholinesterase activities, which are important in the study of diseases like Alzheimer’s . By targeting specific enzymes, researchers can explore treatments for various enzyme-related disorders.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N'-(3-methoxybenzoyl)-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-29-17-5-2-4-15(12-17)19(26)23-24-20(27)18-6-3-11-25(21(18)28)13-14-7-9-16(22)10-8-14/h2-12H,13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKVIKAUNCUPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile](/img/structure/B2601406.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2601408.png)


![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2601412.png)
![N-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]prop-2-enamide](/img/structure/B2601413.png)

![N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2601417.png)
![4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2601418.png)


![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2601423.png)

